

# The Role of STEAP1 in Tumor Progression and Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein first identified in prostate cancer. Its expression is largely restricted in normal tissues but significantly upregulated across a wide range of malignancies. This differential expression, coupled with its plasma membrane localization, has positioned STEAP1 as a prime candidate for targeted cancer therapies. Mounting evidence indicates that STEAP1 is not merely a passive surface marker but an active participant in tumor progression and metastasis. It influences key oncogenic processes including cell proliferation, apoptosis evasion, invasion, and intercellular communication. This technical guide provides a comprehensive overview of the current understanding of STEAP1's role in cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

# **STEAP1 Expression and Clinical Significance**

STEAP1 is overexpressed in a multitude of cancers, a finding that often correlates with poor patient prognosis. Its expression has been documented in prostate, lung, breast, colorectal, and bladder cancers, as well as Ewing sarcoma.[1][2] The level of STEAP1 expression can be a valuable prognostic marker.

## **STEAP1 Expression Across Various Tumor Types**







The following table summarizes the overexpression of STEAP1 in several cancer types.



| Cancer Type                   | STEAP1<br>Expression Data                                                                                                                               | Method of<br>Detection                 | Reference  |
|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------|------------|
| Prostate Cancer               | Overexpressed in >80% of cases, including bone and lymph node metastases.[3][4] High expression is positively associated with higher Gleason scores.[5] | Immunohistochemistry<br>(IHC), qRT-PCR | [3][4][5]  |
| Ewing Sarcoma                 | Highly expressed compared to benign tissues.[6][7] Found in 62% of cases.[3]                                                                            | Microarray, qRT-PCR,<br>IHC            | [3][6][7]  |
| Lung Adenocarcinoma<br>(LUAD) | Significantly upregulated in LUAD tissues compared to normal lung epithelial cells.[8][9][10]                                                           | qRT-PCR, Western<br>Blot, IHC          | [8][9][10] |
| Bladder Cancer                | Upregulated in multiple bladder cancer cell lines and primary tumors.[1][11]                                                                            | Microarray, IHC                        | [1][11]    |
| Colorectal Cancer<br>(CRC)    | Significantly overexpressed in CRC tissues compared to normal colonic tissues.[1][12]                                                                   | Microarray, IHC                        | [1][12]    |
| Breast Cancer                 | Downregulated in breast cancer tissues compared to normal cells.[5][13]                                                                                 | IHC, qRT-PCR,<br>Western Blot          | [5][13]    |





# **Prognostic Value of STEAP1 Expression**

The clinical relevance of STEAP1 expression is underscored by its association with patient outcomes.



| Cancer Type         | Correlation with<br>Prognosis                                                                                                                                 | Statistical Measure                                                  | Reference |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| Prostate Cancer     | High expression is associated with a worse prognosis.[3][5]                                                                                                   | Positive correlation with Gleason scores                             | [3][5]    |
| Ewing Sarcoma       | High membranous expression correlated with better overall survival, while positivity in marrow samples correlated with new metastasis.  [14][15]              | p=0.021 (better<br>survival); p=0.001<br>(metastasis<br>correlation) | [14][15]  |
| Colorectal Cancer   | High expression is linked to worse overall survival and lymph node metastases.[12] Low expression has also been identified as an independent risk factor.[16] | HR = 1.87 (worse<br>survival); OR = 3.19<br>(LNM)                    | [12][16]  |
| Breast Cancer       | Low STEAP1 expression is associated with a poor prognosis.[5][13]                                                                                             | Kaplan-Meier Analysis                                                | [5][13]   |
| Lung Adenocarcinoma | High expression is associated with a poor prognosis.[10]                                                                                                      | Kaplan-Meier Analysis                                                | [10]      |
| Multiple Cancers    | High expression associated with poor overall survival in CRC, diffuse large B cell lymphoma, AML,                                                             | Survival Analysis                                                    | [1]       |



and multiple myeloma.

[1]

## **Role of STEAP1 in Tumor Progression**

STEAP1 contributes to multiple hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and promotion of invasion. Its function can be context-dependent, acting as an oncogene in most cancers but potentially as a tumor suppressor in others, such as breast cancer.

## **Cell Proliferation and Cell Cycle**

In many cancers, STEAP1 promotes cell proliferation. Knockdown of STEAP1 has been shown to reduce proliferation in Ewing sarcoma and prostate cancer cells.[5][6] In hepatocellular carcinoma, STEAP1 promotes cell cycle progression by regulating the expression of c-Myc, and its silencing leads to G1 arrest.[5][17] This suggests STEAP1 plays a critical role in cell cycle control.

## **Apoptosis**

STEAP1 expression is linked to the evasion of programmed cell death. In prostate cancer, silencing of the STEAP1 gene induces apoptosis.[5][18] Similarly, in colorectal cancer, STEAP1 knockdown can promote apoptosis by reducing the production of reactive oxygen species (ROS) through the NRF2 pathway.[19]

### **Signaling Pathways in Tumor Progression**

STEAP1 influences several key signaling pathways that drive tumor growth. These include the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell survival and proliferation. [20] In colorectal cancer, STEAP1 appears to activate the NRF2 pathway, which is involved in oxidative stress responses.[5] The diagram below illustrates a generalized signaling cascade initiated by STEAP1.





STEAP1-Mediated Pro-Tumorigenic Signaling

Click to download full resolution via product page

Caption: STEAP1 signaling pathways in tumor progression.



#### **Role of STEAP1 in Metastasis**

Metastasis is a multi-step process that STEAP1 has been shown to influence, particularly through its role in invasion and the epithelial-mesenchymal transition (EMT).

## **Invasion and Migration**

Knockdown of STEAP1 reduces tumor cell invasion in vitro and decreases metastasis in vivo for Ewing sarcoma.[6][7] In gastric cancer, STEAP1 promotes peritoneal metastasis, and its upregulation is associated with increased migration and invasion.[21] These effects are often mediated by signaling pathways such as AKT/FOXO1 and EIF4E.[17]

## **Epithelial-Mesenchymal Transition (EMT)**

EMT is a crucial process for cancer cell dissemination. In lung adenocarcinoma, STEAP1 facilitates metastasis and EMT via the JAK2/STAT3 signaling pathway.[8][9] Conversely, in breast cancer, STEAP1 appears to have a tumor-suppressive role by inhibiting EMT.[13] This highlights the context-specific nature of STEAP1's function. Knockdown of STEAP1 in breast cancer cells leads to increased expression of EMT-related genes like MMP2, VIM, and CDH2, and decreased expression of the epithelial marker CDH1.[13][21]

The following diagram outlines the role of STEAP1 in the metastatic cascade.



#### STEAP1's Role in the Metastatic Cascade



Click to download full resolution via product page

Caption: STEAP1's involvement in cancer metastasis.



## STEAP1 as a Therapeutic Target

Given its high tumor-specific expression and cell surface location, STEAP1 is an attractive target for various anticancer strategies.[5][22]

- Antibody-Drug Conjugates (ADCs): An ADC targeting STEAP1, DSTP3068S
   (vandortuzumab vedotin), has undergone phase I clinical trials for metastatic castration-resistant prostate cancer.[3][5]
- CAR-T Cell Therapy: Chimeric antigen receptor (CAR) T-cells directed against STEAP1 have shown significant efficacy against prostate cancer cells in preclinical models.[3][5]
- T-Cell Engagers: Bispecific antibodies, such as xaluritamig, are designed to simultaneously bind to STEAP1 on tumor cells and CD3 on T-cells, thereby directing the immune system to attack the cancer.[3]
- Cancer Vaccines: Vaccine strategies aimed at eliciting a T-cell response against STEAP1 are also in development.[17]

# **Key Experimental Methodologies**

Studying the function of STEAP1 involves a range of molecular and cellular biology techniques. Below are standardized protocols for key experiments.

## **Protocol: STEAP1 Knockdown using siRNA**

This protocol describes the transient knockdown of STEAP1 in a cancer cell line (e.g., LNCaP for prostate cancer) to study its effect on cell phenotype.

- Cell Seeding: Seed 2 x 10<sup>5</sup> cells per well in a 6-well plate in complete growth medium. Allow cells to adhere and reach 50-60% confluency overnight.
- Transfection Reagent Preparation:
  - For each well, dilute 5 μL of a lipofection reagent (e.g., Lipofectamine RNAiMAX) into 100 μL of serum-free medium (e.g., Opti-MEM).



- In a separate tube, dilute 50 pmol of STEAP1-specific siRNA or a non-targeting control siRNA into 100 μL of serum-free medium.
- Complex Formation: Combine the diluted siRNA and diluted lipofection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
- Transfection: Add the 200 μL siRNA-lipid complex dropwise to each well containing the cells.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
- Validation: Harvest the cells for downstream analysis. Validate knockdown efficiency by performing qRT-PCR to measure STEAP1 mRNA levels and Western blotting to measure STEAP1 protein levels.

## **Protocol: Transwell Invasion Assay**

This assay measures the invasive capacity of cancer cells following STEAP1 modulation.

- Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (8.0 μm pore size) by adding 500 μL of warm, serum-free medium to the inside of the insert and 750 μL to the lower chamber. Incubate for 2 hours at 37°C.
- Cell Preparation: After the desired treatment (e.g., 48 hours post-STEAP1 siRNA transfection), harvest and resuspend cells in serum-free medium to a concentration of 1 x 10<sup>5</sup> cells/mL.
- Cell Seeding: Remove the rehydration medium from the inserts. Seed 500  $\mu$ L of the cell suspension (5 x 10^4 cells) into the upper chamber of the insert.
- Chemoattractant: In the lower chamber, add 750 μL of complete medium containing 10% FBS as a chemoattractant.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
- Cell Removal and Staining:
  - Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.



- Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
- Stain the cells with 0.1% Crystal Violet for 20 minutes.
- Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several microscopic fields. Calculate the average number of invaded cells per field.

## **Experimental Workflow Diagram**

The following diagram illustrates a typical workflow for investigating the role of STEAP1 in cancer cell invasion.





Click to download full resolution via product page

Caption: Experimental workflow for STEAP1 functional analysis.



#### Conclusion

STEAP1 is a multifaceted protein that plays a significant pro-tumorigenic role in a wide array of cancers. Its involvement in fundamental processes such as cell proliferation, apoptosis, and metastasis, mediated through various signaling pathways, solidifies its importance in cancer biology. The high tumor-specificity and cell-surface localization of STEAP1 make it an exceptionally promising target for the development of novel cancer therapies, including ADCs, CAR-T cells, and bispecific antibodies. Further research into the precise molecular mechanisms governed by STEAP1 will continue to unveil new therapeutic vulnerabilities, offering hope for more effective and targeted cancer treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. STEAP1 is overexpressed in cancers: a promising therapeutic target PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. amgenoncology.com [amgenoncology.com]
- 5. Frontiers | Targeting STEAP1 as an anticancer strategy [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. STEAP1 is associated with the invasive and oxidative stress phenotype of Ewing tumors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STEAP1 facilitates metastasis and epithelial—mesenchymal transition of lung adenocarcinoma via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STEAP1 facilitates metastasis and epithelial-mesenchymal transition of lung adenocarcinoma via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluation of the Prognostic Value of STEAP1 in Lung Adenocarcinoma and Insights Into Its Potential Molecular Pathways via Bioinformatic Analysis [frontiersin.org]



- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. STEAP1 Inhibits Breast Cancer Metastasis and Is Associated With Epithelial-Mesenchymal Transition Procession - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. High STEAP1 expression is associated with improved outcome of Ewing's sarcoma patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Prognostic Role of STEAP1 Expression Determined via Immunohistochemistry Staining in Predicting Prognosis of Primary Colorectal Cancer: A Survival Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of STEAP1 in Prostate Cancer: Implications for Diagnosis and Therapeutic Strategies [mdpi.com]
- 18. Knockdown of STEAP1 inhibits cell growth and induces apoptosis in LNCaP prostate cancer cells counteracting the effect of androgens PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. What are STEAP1 modulators and how do they work? [synapse.patsnap.com]
- 21. Frontiers | Regulatory Roles of Six-Transmembrane Epithelial Antigen of the Prostate Family Members in the Occurrence and Development of Malignant Tumors [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Role of STEAP1 in Tumor Progression and Metastasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575115#role-of-steap1-protein-in-tumor-progression-and-metastasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com